molecular formula C13H11NO B176213 2-Phenyl-1-(pyridin-4-yl)ethan-1-one CAS No. 1017-24-9

2-Phenyl-1-(pyridin-4-yl)ethan-1-one

Cat. No.: B176213
CAS No.: 1017-24-9
M. Wt: 197.23 g/mol
InChI Key: SZKXYKRLZRYFMJ-UHFFFAOYSA-N
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Description

2-Phenyl-1-(pyridin-4-yl)ethan-1-one, also known as PPE, is a chemical compound that belongs to the class of aryl ketones. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and organic chemistry.

Scientific Research Applications

Synthesis and Molecular Structure

2-Phenyl-1-(pyridin-4-yl)ethan-1-one and its derivatives have been extensively explored for their synthesis and molecular structure elucidation. A notable study demonstrated the synthesis of a related compound, 1-phenyl-2-(2-pyridyl)ethanol, through the Knoevenagel condensation reaction, revealing insights into its crystal structure and the formation of intermolecular hydrogen bonds which are crucial for the stability and reactivity of such compounds (Percino et al., 2015). This foundational research highlights the compound's potential in forming structurally complex molecules with significant applications.

Catalytic and Biological Applications

Research into the catalytic and biological applications of this compound derivatives has shown promising results. For instance, chiral (pyridyl)imine nickel(II) complexes derived from similar compounds have been synthesized and displayed moderate catalytic activities in the asymmetric transfer hydrogenation (ATH) of ketones, although with low enantiomeric excess, pointing towards potential applications in catalysis and organic synthesis (Kumah et al., 2019). This research indicates the versatility of this compound derivatives in facilitating chemical transformations.

Optical and Electrochemical Properties

The exploration of optical and electrochemical properties of compounds related to this compound has uncovered their potential in material science. A study focusing on the synthesis and characterization of such derivatives has revealed their importance as structural fragments in the development of drugs like antiosteoporosis agent Lasofoxifene, suggesting a wide range of applications from pharmaceuticals to materials science (Guo Bao-guo, 2012).

Environmental and Sensor Applications

In environmental and sensor applications, derivatives of this compound have been utilized for detecting heavy metals. A chemosensor based on pyridine derivatives has demonstrated high sensitivity and selectivity for mercury(II) detection, with potential for environmental monitoring and safety assessments, showcasing the compound's adaptability in sensor technology (Pan et al., 2015).

Properties

IUPAC Name

2-phenyl-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKXYKRLZRYFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906505
Record name 2-Phenyl-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-24-9
Record name 2-Phenyl-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-N-methylisonicotinamide (500 mg, 3.0 mmol) in anhydrous THF (10 mL) was added benzylmagnesium chloride (2 M in THF, 1.8 mL, 3.6 mmol) drop wise at −78° C. After being stirred at the temperature for 2 h, the reaction was quenched with NH4Cl aqueous solution, and extracted with EtOAc. The organic layer was dried over Na2SO4, concentrated in vacuo, and purified by column chromatography (PE:EtOAc=5:1) to give Intermediate 35 (60 mg, yield 10%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
10%

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